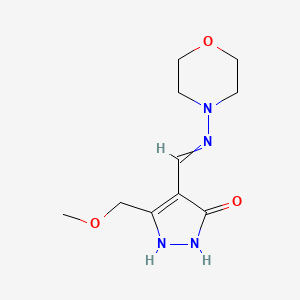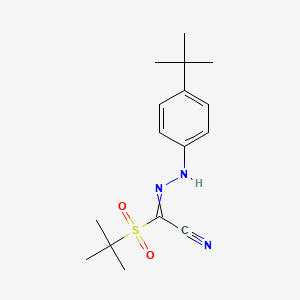
1,1,1-Trifluoro-3-phénylpropan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-phenylpropan-2-ol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-3-phenylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-phenylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
1,1,1-Trifluoro-3-phénylpropan-2-ol: est un bloc de construction précieux en synthèse organique. Son groupe trifluorométhyle peut modifier considérablement les propriétés physiques et chimiques des molécules, ce qui en fait un réactif utile pour l'introduction du fluor dans les composés organiques . Ce composé est particulièrement important dans la synthèse d'amines chirales, qui servent d'intermédiaires dans divers produits pharmaceutiques.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, This compound est utilisé pour ses propriétés neuroprotectrices potentielles. Il a été rapporté qu'il présentait une puissance neuroprotectrice in vitro contre l'apoptose induite par une faible concentration de potassium dans les neurones granulaires cérébelleux (CGN), suggérant son application dans le développement de médicaments neuroprotecteurs .
Fongicides et bactéricides
Les dérivés du composé sont explorés pour leur utilisation dans la synthèse de fongicides et de bactéricides. Le groupe trifluorométhyle dans This compound peut améliorer l'activité biologique de ces agents, les rendant plus efficaces contre diverses souches fongiques et bactériennes.
Recherche sur la neuroprotection
La recherche sur les agents neuroprotecteurs implique souvent This compound en raison de son potentiel à protéger les neurones de l'apoptose. Cette application est cruciale pour l'étude de maladies comme Alzheimer et Parkinson, où la protection des neurones est un objectif thérapeutique clé .
Recherche en sciences de la vie
Dans la recherche en sciences de la vie, This compound est utilisé comme produit chimique spécialisé dans divers protocoles expérimentaux. Ses propriétés uniques le rendent adapté aux études en chimie organofluorée, contribuant à la compréhension du rôle du fluor dans les systèmes biologiques .
Science des matériaux avancés
Le groupe trifluorométhyle de This compound est également important dans le domaine de la science des matériaux avancés. Il peut être utilisé pour modifier les propriétés de surface et créer des matériaux ayant des caractéristiques spécifiques, telles qu'une résistance accrue à la dégradation ou des propriétés électriques modifiées .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) .
Mode of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might interact with neuronal cells and potentially modulate neuronal signaling pathways.
Biochemical Pathways
Based on its structural similarity to 1,1,1-trifluoro-3-phenyl-2-propanone, it might be involved in modulating neuronal signaling pathways .
Result of Action
Its structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might have similar effects.
Analyse Biochimique
Biochemical Properties
1,1,1-Trifluoro-3-phenylpropan-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a valuable tool in biochemical research.
Cellular Effects
1,1,1-Trifluoro-3-phenylpropan-2-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its neuroprotective effects on cerebellar granule neurons highlight its potential in modulating cell function and preventing apoptosis
Molecular Mechanism
The molecular mechanism of 1,1,1-Trifluoro-3-phenylpropan-2-ol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and cellular function. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoro-3-phenylpropan-2-ol have been observed to change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been reported to maintain its neuroprotective effects over a specific period, indicating its potential for sustained biochemical activity
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-3-phenylpropan-2-ol vary with different dosages in animal models. Studies have shown that the compound exhibits neuroprotective effects at specific dosages, while higher doses may lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
1,1,1-Trifluoro-3-phenylpropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, making it an important factor in biochemical studies
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-3-phenylpropan-2-ol within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell.
Subcellular Localization
1,1,1-Trifluoro-3-phenylpropan-2-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLNTYTTUCHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381806 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-72-3 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)



